

An In-Depth Technical Guide to the Structural Characteristics of Cannabitriol (CBT) Isomers

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabitriol (CBT) is a lesser-known phytocannabinoid found as a trace component in Cannabis sativa and as a metabolite of tetrahydrocannabinol (THC).[1] Despite its low abundance, CBT has garnered scientific interest for its potential therapeutic properties, notably as an antiestrogen and aromatase inhibitor.[1][2] This technical guide provides a comprehensive overview of the structural characteristics of Cannabitriol isomers, focusing on their stereochemistry, physicochemical properties, and spectroscopic signatures. Detailed experimental protocols for isolation and characterization, where available in the public domain, are also presented, alongside a visualization of its proposed mechanism of action.

Core Molecular Structure and Isomerism

Cannabitriol is a terpenophenolic compound with the chemical formula C₂₁H₃₀O₄ and a molecular weight of approximately 346.47 g/mol .[2][3] Its structure features a dibenzo[c]chromene core, characteristic of many cannabinoids. The key structural feature of CBT that gives rise to its isomerism is the presence of multiple chiral centers.

The IUPAC name for one of the identified isomers is (9S,10S)-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol, which indicates the presence of stereocenters at the C-9 and C-10 positions.[2] The literature also makes reference to the isolation of (+)-Cannabitriol and a racemic mixture, confirming the existence of enantiomeric forms.[2][4]



Based on the core structure and the identified stereocenters, the primary isomers of **Cannabitriol** include:

- (9S,10S)-Cannabitriol
- (9R,10R)-Cannabitriol
- (9S,10R)-Cannabitriol (a diastereomer)
- (9R,10S)-Cannabitriol (a diastereomer)

The trans and cis nomenclature is also used to describe the relative orientation of the hydroxyl groups at C-9 and C-10.

Physicochemical Properties of Cannabitriol Isomers

Detailed experimental data on the physicochemical properties of individual **Cannabitriol** isomers are sparse in publicly available literature. However, based on the general properties of cannabinoids and the available information, the following table summarizes the known and predicted characteristics. Further experimental validation is required to provide a complete comparative profile.



Property	(9S,10S)- Cannabitriol (Predicted/Inferred)	(+)-Cannabitriol (Experimental/Infer red)	Racemic Cannabitriol (Experimental/Infer red)
Molecular Formula	C21H30O4	C21H30O4	C21H30O4
Molecular Weight	346.47 g/mol	346.47 g/mol	346.47 g/mol
IUPAC Name	(9S,10S)-6,6,9- trimethyl-3-pentyl- 8,10-dihydro-7H- benzo[c]chromene- 1,9,10-triol	Not specified	Mixture of enantiomers
CAS Number	74184-29-5	Not specified	11003-36-4
Melting Point	Not reported	Not reported	Not reported
Boiling Point	Not reported	Not reported	Not reported
Optical Rotation	Not reported	Positive (+)	0° (racemic mixture)
Solubility	Soluble in organic solvents (e.g., ethanol, methanol, chloroform), sparingly soluble in water.	Soluble in organic solvents, sparingly soluble in water.	Soluble in organic solvents, sparingly soluble in water.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the identification and structural elucidation of **Cannabitriol** isomers. While a complete set of assigned spectra for each pure isomer is not readily available in a consolidated format, the following represents a summary of expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of cannabinoid isomers.







¹H-NMR: The proton NMR spectrum of a **Cannabitriol** isomer is expected to show characteristic signals for the aromatic protons on the resorcinol ring, the protons of the pentyl side chain, the methyl groups, and the protons on the dibenzo[c]chromene core. The chemical shifts and coupling constants of the protons at and near the C-9 and C-10 stereocenters are particularly important for distinguishing between cis and trans diastereomers.

¹³C-NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups (C-9 and C-10) are sensitive to the stereochemistry.



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¹³ C NMR Chemical Shifts for trans-Cannabitriol		
Carbon Atom		
C-1		
C-2		
C-3		
C-4		
C-4a		
C-6		
C-6a		
C-7		
C-8		
C-9		
C-10		
C-10a		
C-1'		
C-2'		
C-3'		
C-4'		
C-5'		
6-CH ₃		
9-CH₃		

Note: The above data is compiled from analogous structures and publicly available partial data. The exact chemical shifts can vary depending on the solvent and experimental conditions.



Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Cannabitriol**, Electron Ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would be expected to show characteristic losses of water, methyl groups, and cleavage of the pentyl side chain.

Experimental Protocols

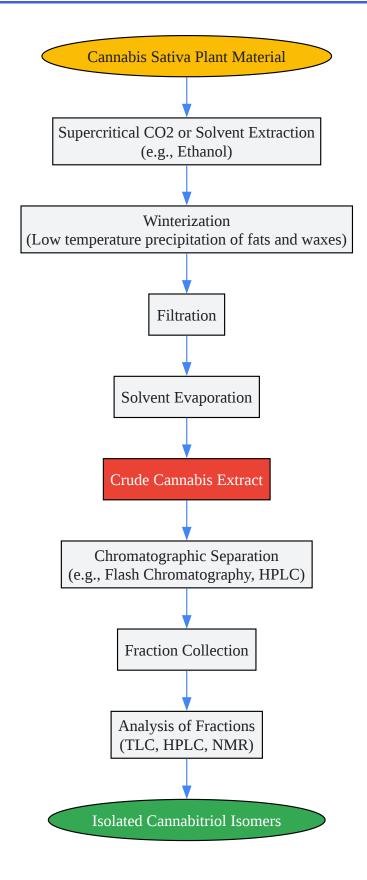
Detailed, step-by-step experimental protocols for the synthesis and isolation of specific **Cannabitriol** isomers are not extensively documented in readily accessible literature. However, general methodologies for cannabinoid isolation and synthesis can be adapted.

General Protocol for Isolation of Cannabinoids from Cannabis sativa

This protocol outlines a general procedure for the extraction and chromatographic separation of cannabinoids. Optimization is required for the specific isolation of CBT isomers.

Workflow for Cannabinoid Isolation





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Caption: General workflow for the isolation of cannabinoids from Cannabis sativa.



Methodology:

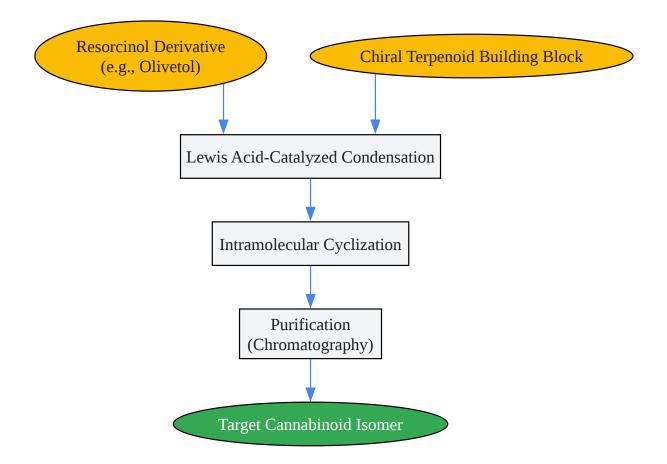
- Extraction: The dried and ground plant material is subjected to extraction using a suitable solvent (e.g., ethanol, hexane) or supercritical CO₂ to obtain a crude extract.[5]
- Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C) to precipitate lipids and waxes, which are then removed by filtration.
- Chromatography: The resulting extract is concentrated and subjected to chromatographic separation. This can be performed using various techniques:
 - Flash Chromatography: A silica gel column is typically used with a non-polar mobile phase (e.g., hexane) and a gradient of a more polar solvent (e.g., ethyl acetate) is introduced to elute compounds of increasing polarity.
 - High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a gradient.
- Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such
 as Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing
 Cannabitriol isomers. Fractions containing the desired compounds are then combined and
 the solvent is evaporated.

General Approach for the Synthesis of Cannabinoids

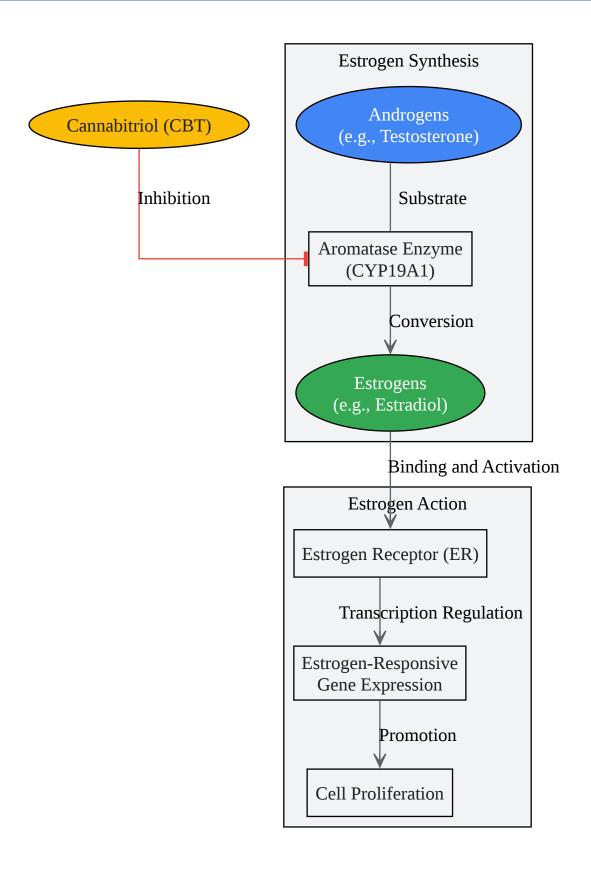
The chemical synthesis of specific cannabinoid isomers often involves stereoselective reactions. A common strategy is the condensation of a resorcinol derivative with a chiral terpenoid building block.

Synthetic Strategy for Cannabinoids









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